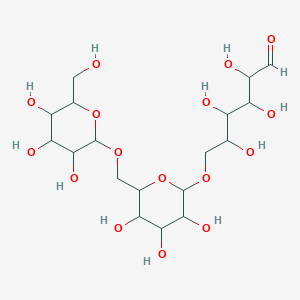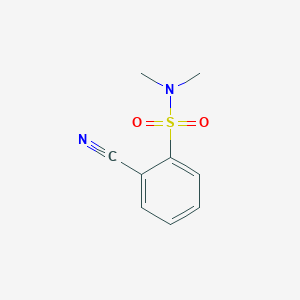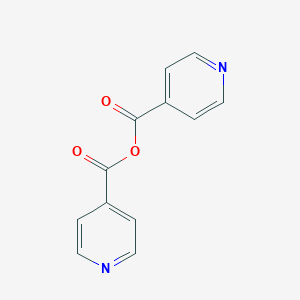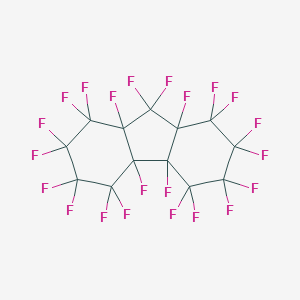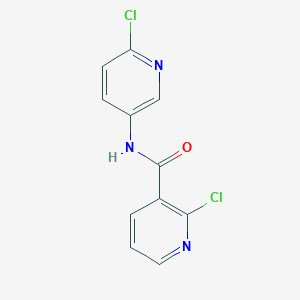
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, also known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. It has been developed as a potential treatment for various diseases, including cancer, autoimmune disorders, and metabolic disorders.
Mécanisme D'action
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide targets the mTOR pathway, which is a key regulator of cell growth, metabolism, and survival. Specifically, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular functions. By inhibiting the mTOR pathway, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces cell proliferation, induces cell death, and modulates immune responses.
Effets Biochimiques Et Physiologiques
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces tumor cell proliferation, induces cell death, and inhibits angiogenesis. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces inflammation and immune cell activation. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide improves glucose metabolism and reduces insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mTOR pathway. However, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide also has some limitations, including its low solubility, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide research, including its clinical development as a potential treatment for cancer, autoimmune disorders, and metabolic disorders. Additionally, further studies are needed to explore the optimal dosing and scheduling of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, as well as its potential combination with other therapies. Furthermore, the potential side effects of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide need to be thoroughly investigated to ensure its safety and efficacy in clinical settings.
Conclusion
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential applications in cancer, autoimmune disorders, and metabolic disorders. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied in preclinical models. Further research is needed to explore its clinical potential and safety.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide involves the condensation of 2-chloro-3-cyanopyridine and 6-chloro-3-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields and purity of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and prostate cancer. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and disease severity in animal models of multiple sclerosis and rheumatoid arthritis. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
Propriétés
Numéro CAS |
152038-51-2 |
|---|---|
Nom du produit |
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
Formule moléculaire |
C11H7Cl2N3O |
Poids moléculaire |
268.1 g/mol |
Nom IUPAC |
2-chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-4-3-7(6-15-9)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,16,17) |
Clé InChI |
KLBOLVOJHSLGII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
Synonymes |
2-Chloro-N-(2'-chloro-5'-pyridinyl)pyridine-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




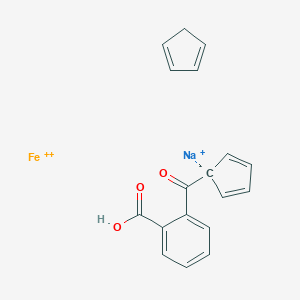
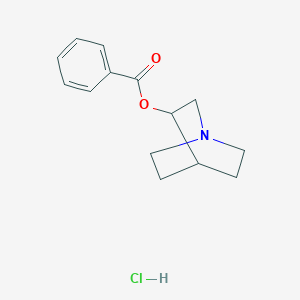
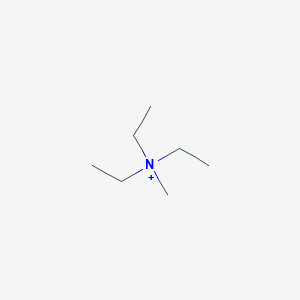
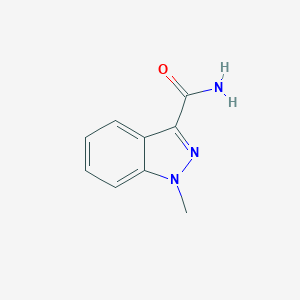
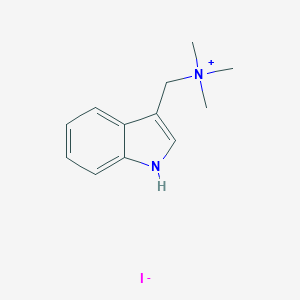

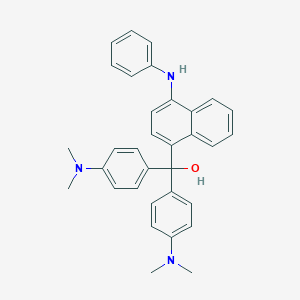
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
